Hexane-1,6-diyl bis(4-methylbenzenesulfonate)

Description

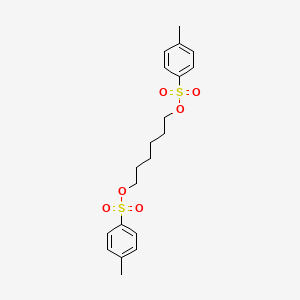

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) (abbreviated as HMBTS for clarity in this section) is a sulfonamide-based bifunctional compound characterized by a hexane-1,6-diyl backbone linked to two 4-methylbenzenesulfonate groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of epoxy resins, antimicrobial agents, and supramolecular complexes. Its synthesis typically involves N-alkylation of 4-methylbenzenesulfonamide derivatives with hexamethylene dihalides or related precursors under phase-transfer catalysis (e.g., cyclodextrin-mediated alkylation) . Key applications include its role in the development of diepoxides for polymer curing and as a precursor for bistriazole derivatives with antibacterial and DNA-cleavage activities .

Properties

IUPAC Name |

6-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6S2/c1-17-7-11-19(12-8-17)27(21,22)25-15-5-3-4-6-16-26-28(23,24)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYYIAXSSKVOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279616 | |

| Record name | hexane-1,6-diyl bis(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-50-8 | |

| Record name | 1,6-Hexanediol, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 13419 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexane-1,6-diyl bis(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of 1,6-hexanediol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and results in the formation of the desired product along with the by-product, hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

Oxidation and Reduction:

Scientific Research Applications

Organic Synthesis

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) serves as a bifunctional reagent in organic synthesis. Its sulfonate groups can undergo substitution reactions with nucleophiles such as amines and alcohols, enabling the formation of various organic compounds. This property is particularly useful in synthesizing complex molecules for pharmaceuticals and specialty chemicals.

Polymer Chemistry

The compound is employed in the production of polymers and copolymers. Its sulfonate groups enhance the solubility and processability of polymeric materials, making it suitable for applications in coatings, adhesives, and sealants.

Biological Applications

In biological research, hexane-1,6-diyl bis(4-methylbenzenesulfonate) is used as a building block for drug delivery systems. The compound's ability to form covalent bonds facilitates the creation of conjugates with biologically active molecules, improving their stability and bioavailability.

Analytical Chemistry

The compound has been utilized in high-performance liquid chromatography (HPLC) as a derivatizing agent to enhance the separation and detection of analytes. Its application in reverse-phase HPLC allows for effective analysis of complex mixtures.

Case Study 1: Drug Delivery Systems

A study demonstrated the use of hexane-1,6-diyl bis(4-methylbenzenesulfonate) in developing a targeted drug delivery system for anticancer agents. By conjugating the compound with doxorubicin, researchers achieved improved solubility and selective targeting of cancer cells, resulting in enhanced therapeutic efficacy.

Case Study 2: Polymer Development

Research on polymeric materials incorporating hexane-1,6-diyl bis(4-methylbenzenesulfonate) showed that its inclusion significantly improved mechanical properties and thermal stability. The resulting polymers exhibited enhanced performance in coating applications due to their increased resistance to solvents and environmental degradation.

Mechanism of Action

The mechanism of action of hexane-1,6-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a bifunctional reagent, facilitating the formation of covalent bonds between molecules. The sulfonate groups serve as leaving groups in substitution reactions, allowing the compound to participate in various chemical transformations. The hexane backbone provides structural flexibility, enabling the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of HMBTS can be categorized into sulfonamide derivatives, thiazole/thiadiazole hybrids, and phosphonate-based compounds. Below is a detailed comparison:

Sulfonamide Derivatives

N,N'-(Hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide) ():

- Structure : Features a hexane-1,6-diyl core with bis-triazole and sulfonamide groups.

- Activity : Exhibits potent antibacterial activity (MIC: 2.253–75 µg mL⁻¹ against Bacillus subtilis and E. coli) and DNA-cleavage properties at 100 mg mL⁻¹ .

- Advantage over HMBTS : Enhanced bioactivity due to triazole moieties, which improve binding to microbial targets.

- N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) (): Structure: Epoxidized derivative of HMBTS. Application: Used in epoxy curing systems with lysine-based crosslinkers, showing superior rheological stability compared to non-epoxidized analogs .

Thiazole/Thiadiazole Hybrids

- N,N′-(Hexane-1,6-diyl)bis[4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-imine] (): Structure: Contains thiazole rings with chloro- and phenyl-substituents. Properties: Higher molecular weight (656–744 g mol⁻¹) and melting points (193–213°C) compared to HMBTS (~548 g mol⁻¹).

Phosphonate-Based Compounds

- Hexane-1,6-diyl Bis((2-(bis(3-aminopropyl)amino)ethyl)phosphonate) (): Structure: Phosphonate esters with aminopropyl side chains. Activity: Exhibits antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) with MIC values <10 µg mL⁻¹, outperforming HMBTS in membrane-targeting efficacy . Drawback: Complex synthesis (10–67% yields) compared to HMBTS’s straightforward alkylation-epoxidation route .

Triazole Esters

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal and Solubility Properties

Key Research Findings

- Synthetic Efficiency : HMBTS’s synthesis via cyclodextrin-mediated alkylation achieves >70% yield under aqueous conditions, outperforming phosphonate derivatives (10–67% yields) .

- Bioactivity: Bistriazole derivatives of HMBTS show 10-fold higher antibacterial potency than non-triazole analogs, attributed to enhanced hydrogen bonding and hydrophobic interactions .

- Thermal Stability : Epoxidized HMBTS derivatives exhibit superior thermal resistance (decomposition >250°C) compared to thiazole hybrids (<200°C) .

Biological Activity

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C20H26O6S2 and a molecular weight of 426.55 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of 1,6-hexanediol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting compound features two sulfonate groups that enhance its reactivity and potential applications in drug delivery systems and polymer synthesis.

The mechanism of action of hexane-1,6-diyl bis(4-methylbenzenesulfonate) is primarily attributed to its role as a bifunctional reagent. The sulfonate groups serve as leaving groups in substitution reactions, allowing the compound to facilitate the formation of covalent bonds between various molecules. This ability enables it to interact with different molecular targets and pathways within biological systems.

Biological Activity

Research indicates that hexane-1,6-diyl bis(4-methylbenzenesulfonate) exhibits several biological activities:

- Antimicrobial Properties : Some studies have suggested that derivatives of compounds similar to hexane-1,6-diyl bis(4-methylbenzenesulfonate) may possess antimicrobial activity. The sulfonate groups can enhance the solubility and bioavailability of these compounds, potentially leading to effective antimicrobial agents .

- Drug Delivery Systems : Due to its structural properties, hexane-1,6-diyl bis(4-methylbenzenesulfonate) is explored for use in drug delivery systems. Its ability to form stable conjugates with therapeutic agents can improve drug solubility and release profiles .

Comparative Analysis

To better understand the biological activity of hexane-1,6-diyl bis(4-methylbenzenesulfonate), it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,6-Hexanediol diacrylate | Diacrylate | Used in polymer synthesis; low biological activity |

| 1,6-Hexanediol dimethacrylate | Dimethacrylate | Similar uses in polymerization; moderate activity |

| 1,6-Hexanediol bis(4-chlorobenzenesulfonate) | Bis(sulfonate) | Different reactivity; potential for varied applications |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of hexane-1,6-diyl bis(4-methylbenzenesulfonate):

- Synthesis of Biologically Active Derivatives : Research has focused on synthesizing derivatives that enhance biological activity through modifications to the sulfonate groups. These derivatives have shown promise as antimicrobial agents .

- Polymer Applications : Investigations into the use of hexane-1,6-diyl bis(4-methylbenzenesulfonate) in creating polymers with enhanced mechanical properties have been conducted. These polymers exhibit improved solubility and stability in various environments .

- Drug Delivery Research : Studies have demonstrated how this compound can be utilized in developing drug delivery systems that improve the efficacy of therapeutic agents by enhancing their solubility and targeting capabilities .

Q & A

Basic: What are the optimal methods for synthesizing Hexane-1,6-diyl bis(4-methylbenzenesulfonate) derivatives?

Answer:

The compound can be synthesized via N-alkylation of precursor sulfonamides using phase transfer catalysis (PTC). For instance, β-cyclodextrin (β-CD) acts as a robust PTC in aqueous alkaline conditions, enabling efficient alkylation with allyl bromide. The reaction is monitored via ¹H NMR to track the disappearance of allyl protons (δ 5.0–5.7 ppm) and confirm product formation. Post-alkylation, epoxidation using m-chloroperbenzoic acid (mCPBA) in methylene chloride yields the diepoxide derivative. Key steps include:

- Cyclodextrin-guest complexation to enhance reactivity in aqueous media.

- Thermal decomplexation (>70°C) to isolate products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H and 2D NMR (ROESY): Confirms molecular structure and cyclodextrin decomplexation by monitoring shifts in aromatic/alkyl protons and verifying absence of CD signals (δ 3.0–4.0 ppm) .

- FT-IR: Identifies functional groups (e.g., sulfonate S=O stretches at ~1170–1350 cm⁻¹, C-O-C from epoxides at ~1250 cm⁻¹) .

- HRMS: Validates molecular weight and purity, with mass accuracy <5 ppm .

Advanced: How is single-crystal X-ray diffraction (SCXRD) applied to determine its crystal structure?

Answer:

SCXRD analysis involves:

- Crystal growth via slow evaporation (e.g., from ethanol/water mixtures).

- Data collection on a CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Structure refinement using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). Key parameters include:

Advanced: How are nonlinear optical (NLO) properties evaluated for this compound?

Answer:

The Z-scan technique measures third-order NLO properties:

- Open-aperture Z-scan determines nonlinear absorption coefficient (β) via transmittance changes.

- Closed-aperture Z-scan calculates nonlinear refractive index (n₂) .

- Laser damage threshold (LDT): Assessed using pulsed Nd:YAG lasers (1064 nm), with LDT values >1 GW/cm² indicating robustness for photonic applications .

Advanced: What mechanistic insights exist for its alkylation reactions?

Answer:

Alkylation proceeds via SN2 nucleophilic substitution , with β-CD enhancing nucleophilicity of the sulfonamide nitrogen. Kinetic studies reveal:

- Reuse of CD solutions in alkaline media without degradation.

- Epoxidation kinetics follow pseudo-first-order behavior, with mCPBA concentration as the rate-limiting factor .

Advanced: How does its reactivity compare to structurally similar sulfonates?

Answer:

Comparative studies (e.g., with methylene bis(4-methylbenzenesulfonate), CAS 24124-59-2) highlight:

- Enhanced solubility due to the hexane-1,6-diyl spacer vs. shorter alkyl chains.

- Lower electrophilicity in nucleophilic substitutions compared to ethyl/methyl sulfonates (e.g., ethyl tosylate, CAS 80-40-0) .

Advanced: What role do hydrogen bonds play in its crystal packing?

Answer:

In zwitterionic forms, intramolecular N–H⋯O hydrogen bonds (2.6–2.8 Å) between iminium N and naphthalenolate O atoms enforce planar conformations. Intermolecular C–H⋯π interactions (3.3–3.5 Å) stabilize 3D packing along the c-axis .

Basic: How is purity assessed during synthesis?

Answer:

- HPLC: Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase).

- Melting point analysis: Sharp melting ranges (e.g., 130–134°C for derivatives) indicate high crystallinity .

Advanced: Can this compound form coordination polymers or supramolecular assemblies?

Answer:

Yes, it acts as a linker in uranyl-sulfate coordination polymers (e.g., UPS1). The hexane-1,6-diyl spacer bridges metal centers, forming 2D networks characterized by SCXRD. Applications include ion-exchange materials or sensors .

Advanced: What thermal stability data are available?

Answer:

Thermogravimetric analysis (TGA) shows decomposition onset >250°C. Rheological studies (e.g., curing with α-amino-ε-caprolactam) reveal crosslinking activation energies (~60–80 kJ/mol) via Arrhenius modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.